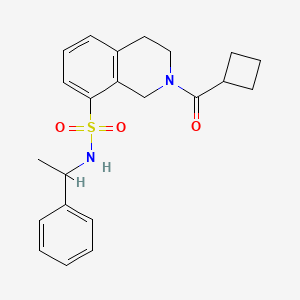

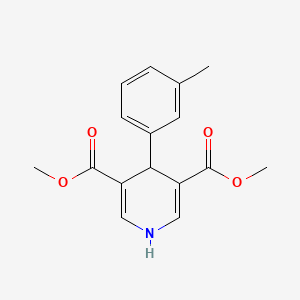

N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-N',N'-dimethyl-N-(2-methylphenyl)sulfamide, commonly known as EMD 57033, is a sulfamide-based compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.

Scientific Research Applications

Environmental Presence and Human Exposure

One study focused on the environmental presence and human exposure to perfluorinated alkyl sulfonamides (PFASs), which share a functional group similarity with the compound , highlighting the occurrence, partitioning, and potential human exposure through indoor air and dust. This research is relevant for understanding the environmental behavior and impact of similar compounds (Shoeib et al., 2005).

Analytical and Chemical Applications

Other research has explored various sulfonamides and related compounds for analytical, chemical, and environmental applications. For example, studies on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety aim at developing new antibacterial agents. This work underscores the chemical versatility and potential biological activity of sulfonamide-based compounds, suggesting a wide range of scientific research applications where the compound could be relevant (Azab et al., 2013).

Environmental Biodegradation and Impact

Another study investigated the biotransformation of N-Ethyl perfluorooctane sulfonamide (N-EtFOSA) in wetland plants, revealing insights into the environmental degradation pathways and microbial interactions with such compounds. This research is crucial for understanding the environmental fate and potential ecological impacts of sulfonamide-based pesticides and related chemicals (Yin et al., 2018).

Solvent and Reagent Applications in Chemistry

The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as solvents and reagents in various chemical reactions, illustrates the significance of solvent properties in enhancing chemical reactions, solubility, and stability of compounds, including sulfonamides. This is pertinent for considering how solvents can influence the reactivity and application of sulfamide derivatives in chemical synthesis and analysis (Moore, 1968).

Mechanism of Action

The mechanism of action would depend on the specific application of “N-ethyl-N’,N’-dimethyl-N-(2-methylphenyl)sulfamide”. For instance, many sulfonamides are used as antibiotics, where they inhibit the growth of bacteria by mimicking and interfering with the production of folic acid, a compound that bacteria need for growth .

properties

IUPAC Name |

N-(dimethylsulfamoyl)-N-ethyl-2-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-5-13(16(14,15)12(3)4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFBTILIVJDMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![4-[4-(2-morpholin-4-yl-2-oxoethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B5554126.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)